8-Chloro-8-nonenenitrile

Distillation purification Thermal stability Process chemistry

8-Chloro-8-nonenenitrile (IUPAC: 8-chloronon-8-enenitrile) is a bifunctional C9 building block that combines a terminal vinyl chloride moiety with a primary nitrile group. Available commercially at 97% purity , this colorless liquid (MW 171.67 g/mol, predicted density 0.971 ± 0.06 g/cm³, predicted boiling point 279.9 ± 33.0 °C at 760 mmHg) serves as a versatile intermediate in organic synthesis.

Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
CAS No. 951887-64-2
Cat. No. B1346856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-8-nonenenitrile
CAS951887-64-2
Molecular FormulaC9H14ClN
Molecular Weight171.67 g/mol
Structural Identifiers
SMILESC=C(CCCCCCC#N)Cl
InChIInChI=1S/C9H14ClN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2
InChIKeyPGGXUAAHWXYEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-8-nonenenitrile (CAS 951887-64-2): Procurement-Relevant Identity and Baseline Characteristics


8-Chloro-8-nonenenitrile (IUPAC: 8-chloronon-8-enenitrile) is a bifunctional C9 building block that combines a terminal vinyl chloride moiety with a primary nitrile group . Available commercially at 97% purity , this colorless liquid (MW 171.67 g/mol, predicted density 0.971 ± 0.06 g/cm³, predicted boiling point 279.9 ± 33.0 °C at 760 mmHg) serves as a versatile intermediate in organic synthesis. Its dual functionality enables participation in both nucleophilic addition at the nitrile and cross-coupling or addition reactions at the vinyl chloride, positioning it as a distinct entry within the vinyl-halide nitrile family.

Why 8-Chloro-8-nonenenitrile Cannot Be Casually Substituted by In-Class Analogues


Despite sharing the 8-nonenenitrile backbone, halogen identity critically governs reactivity, physical properties, and safety profiles. The chlorine atom imparts a distinct balance of C–X bond strength, polarity, and leaving-group ability compared to bromine, fluorine, or hydrogen [1]. Consequently, direct substitution with 8-bromo-8-nonenenitrile or 8-nonenenitrile risks altered reaction kinetics, different by-product profiles, and divergent purification requirements. The quantitative evidence below demonstrates that these differences are large enough to affect both laboratory workflow and scaled-up process economics [2].

Quantitative Differentiation Evidence: 8-Chloro-8-nonenenitrile vs. Its Closest Comparators


Boiling Point Differential Enables Lower-Temperature Distillation vs. 8-Bromo Analogue

8-Chloro-8-nonenenitrile exhibits a predicted boiling point of 279.9 °C, which is 17.9 °C lower than that of 8-bromo-8-nonenenitrile (297.8 °C) and 46.2 °C higher than the non-halogenated 8-nonenenitrile (233.7 °C) . The ~18 °C reduction relative to the bromo analogue allows distillation at a meaningfully lower temperature, reducing the risk of thermal degradation of the nitrile group during purification.

Distillation purification Thermal stability Process chemistry

Density Below 1.0 g/cm³ Simplifies Aqueous Workup vs. 8-Bromo Analogue

The predicted density of 8-chloro-8-nonenenitrile (0.971 g/cm³) positions it below the aqueous phase, whereas 8-bromo-8-nonenenitrile (1.2 g/cm³) sinks in water . This inversion alters which layer contains the product during aqueous extraction, directly impacting the practical workflow for reactions that generate water-soluble by-products.

Liquid-liquid extraction Workup efficiency Phase separation

Superior Performance of Vinyl Chlorides over Vinyl Bromides in Visible-Light Photoredox Coupling

In a direct head-to-head study, α-chloro cinnamates (vinyl chlorides) outperformed the corresponding vinyl bromides in visible-light-mediated coupling with enol acetates. The bromide was consumed faster but gave lower yields due to catalyst deactivation by acetyl bromide by-product [1]. This demonstrates that the chloro leaving group can provide superior net conversion in photoredox manifolds.

Photoredox catalysis C–C coupling Radical chemistry

Distinct Copolymerization Reactivity Ratios vs. Vinyl Bromide

The radical copolymerization reactivity ratios of vinyl chloride (r_VC = 0.825) and vinyl bromide (r_VB = 1.05) differ measurably [1]. This indicates that the chloro monomer is less reactive toward its own radical than the bromo monomer, leading to different copolymer composition drift. When 8-chloro-8-nonenenitrile is employed as a macromonomer or chain-end modifier, this intrinsic reactivity difference will translate into altered polymer microstructure.

Radical polymerization Copolymer composition Material science

Higher LogP vs. 8-Bromo Analogue Favors Organic-Phase Partitioning

8-Chloro-8-nonenenitrile has a predicted LogP of 3.60, compared with 3.08 for the 8-bromo analogue . The 0.52 log-unit increase corresponds to roughly 3.3-fold higher lipophilicity, which can enhance membrane permeability if the compound is used as a fragment or intermediate in medicinal chemistry programs.

Lipophilicity Drug design Medicinal chemistry

Evidence-Backed Application Scenarios for 8-Chloro-8-nonenenitrile


Intermediate for Visible-Light Photoredox C–C Bond Formation

Based on the demonstrated superiority of vinyl chlorides over vinyl bromides in photoredox couplings [1], 8-chloro-8-nonenenitrile is the preferred substrate for constructing complex nitrile-containing scaffolds under mild, visible-light-driven conditions. The chlorine atom avoids the catalyst-poisoning bromide by-product, enabling higher yields in scaled-up photochemical reactions.

Distillation-Friendly Building Block for Multi-Step Synthesis

With a boiling point 18 °C below its bromo counterpart , this compound is better suited for iterative synthetic sequences requiring intermediate distillations. The lower thermal stress reduces nitrile decomposition, improving overall mass recovery in routes exceeding three steps.

Aqueous Workup-Compatible Vinyl Halide for Parallel Synthesis

Because its density (0.971 g/cm³) places it above water , 8-chloro-8-nonenenitrile simplifies liquid-liquid extraction in parallel synthesis setups. Arrays of reactions can be uniformly processed with the organic layer drawn from the top, a practical advantage over the sinking bromo analogue.

Medicinal Chemistry Fragment with Elevated Lipophilicity

The LogP of 3.60 supports use as a lipophilic nitrile fragment in structure-activity relationship studies, where the 0.52 log-unit higher lipophilicity relative to the bromo analogue may translate into improved passive permeability and target engagement.

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